molecular formula C6H14ClNO2 B13510575 6-Methoxy-1,4-oxazepane hydrochloride

6-Methoxy-1,4-oxazepane hydrochloride

Cat. No.: B13510575
M. Wt: 167.63 g/mol
InChI Key: CRKXBQKHGKSTII-UHFFFAOYSA-N
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Description

6-Methoxy-1,4-oxazepane hydrochloride is a chemical compound with the molecular formula C7H16O2N1Cl1 It is a derivative of oxazepane, a seven-membered heterocyclic compound containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1,4-oxazepane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenols with substituted 2-chlorobenzaldehydes under basic conditions, often facilitated by microwave irradiation to achieve high yields in a short reaction time . Another approach includes the use of copper-catalyzed C-N and C-O coupling reactions, which provide a one-pot synthesis route .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclocondensation reactions using readily available starting materials. The use of microwave-assisted synthesis and copper catalysis can be scaled up to meet industrial demands, ensuring efficient production with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1,4-oxazepane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6-Methoxy-1,4-oxazepane hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-1,4-oxazepane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Methoxymethyl)-1,4-oxazepane hydrochloride
  • 6-(Isoquinolin-4-ylmethyl)-1,4-oxazepane hydrochloride
  • 6-(4-Methylpiperazin-1-yl)-1,4-oxazepane hydrochloride
  • (1,4-Oxazepan-6-yl)methanol hydrochloride

Uniqueness

6-Methoxy-1,4-oxazepane hydrochloride is unique due to its specific methoxy substitution, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

IUPAC Name

6-methoxy-1,4-oxazepane;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c1-8-6-4-7-2-3-9-5-6;/h6-7H,2-5H2,1H3;1H

InChI Key

CRKXBQKHGKSTII-UHFFFAOYSA-N

Canonical SMILES

COC1CNCCOC1.Cl

Origin of Product

United States

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